2-benzyl-N-(2,4-dimethylphenyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide
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Overview
Description
2-benzyl-N-(2,4-dimethylphenyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide is a complex organic compound that belongs to the thiadiazine family This compound is characterized by its unique structure, which includes a thiadiazine ring, benzyl group, and dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-N-(2,4-dimethylphenyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide typically involves multiple steps. One common method includes the reaction of a benzylamine derivative with a dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-N-(2,4-dimethylphenyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-benzyl-N-(2,4-dimethylphenyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzyl-N-(2,4-dimethylphenyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)glycinamide
- **N~2~-benzyl-N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine
Uniqueness
2-benzyl-N-(2,4-dimethylphenyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxamide stands out due to its unique thiadiazine ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-benzyl-N-(2,4-dimethylphenyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-9-10-19(15(2)11-14)21-20(24)18-13-23(27(25,26)22-16(18)3)12-17-7-5-4-6-8-17/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRKIYQHIBISNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(S(=O)(=O)N=C2C)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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